2-(2-methyl-1H-indol-3-yl)ethanamine oxalate
Description
2-(2-Methyl-1H-indol-3-yl)ethanamine oxalate is an indole-derived ethylamine compound where the indole ring is substituted with a methyl group at the 2-position, and the primary amine is stabilized as an oxalate salt. Key properties include:
- Molecular formula: C₁₃H₁₆N₂O₄
- Molecular weight: 264.28 g/mol
- CAS Number: 859040-56-5
- Solubility: Enhanced by the oxalate counterion, improving stability and crystallinity compared to the free base .
The compound’s structure combines the bioactivity of indole derivatives with the physicochemical advantages of salt formation, making it relevant in medicinal chemistry and protein interaction studies.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C2H2O4/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;3-1(4)2(5)6/h2-5,13H,6-7,12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWLLJOHFQKSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426035 | |
| Record name | 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859040-56-5 | |
| Record name | 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate typically involves the reaction of 2-methylindole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)ethanamine oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)ethanamine oxalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Tryptamine Derivatives
- Tryptamine hydrochloride (2-(1H-indol-3-yl)ethanamine HCl): Key difference: Lacks the 2-methyl substitution on the indole ring. Biological activity: Binds to HSP90 via hydrogen bonds with GLU527 and TYR604 residues, showing anti-plasmodial properties .
5-Substituted Tryptamines (e.g., 5-ethyl or 5-propyl derivatives):
- Structural variation : Substituents at the 5-position of the indole ring.
- Interaction : Similar HSP90 binding profile to tryptamine, but nitro groups (in some analogs) form additional hydrogen bonds with TYR604 .
- Contrast : The target compound’s 2-methyl group reduces hydrogen-bonding capacity compared to nitro-substituted analogs, possibly limiting specific interactions .
Acylated Derivatives
- 2-Chloro-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzamide :
- Modification : The ethylamine chain is acylated with a benzamide group.
- Activity : Acts as an Arp2/3 complex inhibitor, with improved membrane permeability due to increased lipophilicity .
- Comparison : The oxalate salt in the target compound prioritizes crystallinity and solubility, whereas acylation focuses on target-specific potency.
NBOMe Series (e.g., 25I-NBOMe):
- Structural contrast : NBOMe compounds feature a methoxybenzyl group on the ethylamine and a substituted phenyl ring instead of indole.
- Pharmacology: Potent serotonin receptor agonists with hallucinogenic effects, unlike the target compound’s indole-based structure .
- Key difference: The absence of a methoxybenzyl group in the target compound likely eliminates hallucinogenic activity, redirecting its utility toward protein interaction studies .
Pharmacological Profiles
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Substituents | Molecular Weight | Salt/Counterion |
|---|---|---|---|
| This compound | 2-methyl, oxalate | 264.28 | Oxalate |
| Tryptamine HCl | None | 196.66 | HCl |
| 25I-NBOMe | 4-iodo, dimethoxy, benzyl | 413.23 | None |
Biological Activity
2-(2-Methyl-1H-indol-3-yl)ethanamine oxalate is a compound of significant interest due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound is characterized by its indole structure, which is known for high binding affinity to various receptors and enzymes. This property is crucial for its potential therapeutic applications.
Key Characteristics:
- Molecular Formula: C13H16N2O4
- Molecular Weight: 264.28 g/mol
- CAS Number: 859040-56-5
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling: It modulates key signaling pathways which can alter gene expression and cellular metabolism.
- Anticancer Activity: The compound has been shown to inhibit tubulin polymerization, a critical process for cell division, thereby exerting anticancer effects .
The mechanism of action involves interaction with specific biomolecules:
- Enzyme Interaction: The compound can inhibit or activate enzymes, impacting various metabolic pathways.
- Receptor Binding: It binds to multiple receptors, leading to a range of biological responses including anti-inflammatory and antimicrobial activities.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity:
- A study indicated that derivatives of indole, including this compound, exhibit significant antimicrobial properties against various pathogens.
- Anticancer Studies:
-
Neuroprotective Effects:
- Preliminary research suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Table 1: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
